2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine
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Overview
Description
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine is an organic compound with a unique structure that includes a pyridine ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine typically involves the Sonogashira coupling reaction. This reaction is catalyzed by a palladium(II) complex and a copper(I) co-catalyst. The general procedure involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can interact with biological pathways, potentially inhibiting or activating specific enzymes or receptors. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar structure but with a hydroxyl group instead of an amine.
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol: Similar structure but with the pyridine ring in a different position.
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but with a phenyl group instead of a pyridine ring.
Uniqueness
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine is unique due to the presence of both an alkyne group and a pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable metal complexes and participate in click chemistry reactions further enhances its versatility.
Properties
CAS No. |
143768-09-6 |
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Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-methyl-4-pyridin-2-ylbut-3-yn-2-amine |
InChI |
InChI=1S/C10H12N2/c1-10(2,11)7-6-9-5-3-4-8-12-9/h3-5,8H,11H2,1-2H3 |
InChI Key |
MZWIROADDKBZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=N1)N |
Origin of Product |
United States |
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